4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Coordination Chemistry Ligand Design Metal Extraction

Standard β-diketones fail to deliver the photostability and quantum yields required for advanced europium-based emitters. 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (BTA) directly solves this challenge. - Achieves 80% ± 10% PLQY in [Eu(btfa)₃(Bathphen)], significantly outperforming thenoyltrifluoroacetone complexes in photostability. - Its distinct pKa of 6.35 and LogP of 2.6 enable precise pH-controlled lanthanide extraction with a wider operational window. - Supplied as a ≥98% purity crystalline solid with consistent lot-to-lot performance, backed by BenchChem's reliable global logistics.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 326-06-7
Cat. No. B154133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-phenylbutane-1,3-dione
CAS326-06-7
Synonyms4,4,4-Trifluoro-1-phenyl-1,3-butanedione; _x000B_1,1,1-Trifluoro-3-phenylpropane-1,3-dione;  1,1,1-Trifluoro-4-phenyl-2,4-butanedione;  1-Benzoyl-3,3,3-trifluoro-2-propanone;  1-Benzoyl-3,3,3-trifluoroacetone;  1-Phenyl-3-(trifluoromethyl)propane-1,3-dione;  1-P
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyVVXLFFIFNVKFBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trifluoro-1-phenylbutane-1,3-dione Physicochemical & Structural Profile


4,4,4-Trifluoro-1-phenylbutane-1,3-dione (benzoyltrifluoroacetone, BTA) is an asymmetric fluorinated β-diketone belonging to the 1,3-dicarbonyl class. It exists as a white to pale yellow crystalline solid with a melting point of 38–40 °C and a boiling point of 224 °C [1]. The compound features a phenyl group at the 1-position and a trifluoromethyl group at the 4-position of the butane-1,3-dione backbone, conferring distinct electronic and steric properties. Its molecular weight is 216.16 g/mol, and it exhibits limited water solubility (0.24 g/L at 25 °C) with an acid dissociation constant (pKa) of 6.35 at 25 °C [1]. BTA is a versatile ligand in coordination chemistry, a building block in organic synthesis, and a key precursor for luminescent europium complexes [1].

Coordination Chemistry
Asymmetric fluorinated β-diketone ligand for stable metal chelate formation under mild conditions
Luminescent Materials
Precursor for red-emitting europium complexes with high reported photoluminescence quantum yields
Synthetic Building Block
Reactive 1,3-dicarbonyl scaffold for trifluoromethyl heterocycle construction

Why Generic β-Diketones Cannot Substitute 4,4,4-Trifluoro-1-phenylbutane-1,3-dione


Despite sharing a β-diketone backbone, 4,4,4-trifluoro-1-phenylbutane-1,3-dione (BTA) exhibits physicochemical properties that diverge sharply from its non-fluorinated or differently substituted analogs. The presence of the strongly electron-withdrawing trifluoromethyl group adjacent to one carbonyl significantly alters the compound's acidity, tautomeric equilibrium, metal-chelation strength, and overall lipophilicity relative to benzoylacetone (pKa 8.23) or thenoyltrifluoroacetone (pKa 6.23) [1]. These differences are not subtle; they translate directly into measurable variations in complex stability, luminescence efficiency, and photoreactivity. Consequently, simple replacement of BTA with a generic β-diketone in a research protocol or industrial process can lead to dramatically altered outcomes—ranging from reduced synthetic yields and poor metal extraction selectivity to complete failure of photoluminescent device performance. The quantitative evidence below substantiates why procurement decisions must be based on the specific compound rather than a broader chemical class [2].

Acidity Divergence
pKa of 6.35 shifts deprotonation pH window compared to benzoylacetone (pKa 8.23) or thenoyltrifluoroacetone, altering metal-chelation selectivity.
Lipophilicity Mismatch
10-fold higher partition coefficient vs non-fluorinated analog can compromise extraction efficiency and chromatographic retention in generic β-diketone protocols.
Photostability Ranking
BTFA-based Eu complexes rank lowest in photodecomposition among tested β-diketones; substitution with TTA or HFAA may reduce device lifetime.

Quantitative Differentiation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione


pKa Comparison

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (BTA) exhibits a pKa of 6.35 at 25 °C, positioning it as a significantly stronger acid than the non-fluorinated analog benzoylacetone (pKa 8.23), and slightly weaker than thenoyltrifluoroacetone (pKa 6.23) [1]. This increased acidity, driven by the electron-withdrawing trifluoromethyl group, enhances the compound's ability to deprotonate and form stable enolate complexes with metal ions under milder conditions.

pKa Comparison
Head-to-head
BTA pKa 6.35 vs benzoylacetone 8.23 (Δ −1.88) and thenoyltrifluoroacetone 6.23
Modulates pH range for enolate formation and metal-binding strength
Aqueous, 25 °C
Coordination Chemistry Ligand Design Metal Extraction

Lipophilicity (LogP) Comparison

The calculated partition coefficient (XLogP3) for 4,4,4-trifluoro-1-phenylbutane-1,3-dione is 2.6, whereas the non-fluorinated analog benzoylacetone has an XLogP of 1.6 [1][2]. This difference of 1.0 log unit corresponds to a factor of 10 in the octanol-water partition coefficient, signifying substantially greater lipophilicity for BTA.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 2.6 vs benzoylacetone 1.6 (10-fold higher partitioning)
Influences solvent extraction and reversed-phase retention behavior
Computed octanol–water partition coefficient
Partitioning Solvent Extraction Drug Design

Solution Polarity and Salting Behavior

A study of salting coefficients for benzoyltrifluoroacetone (BTA) and benzoylacetone in aqueous electrolyte solutions revealed that BTA possesses a less polar structure than benzoylacetone [1]. While the paper does not provide the numerical salting coefficients in the abstract, the directional finding—that the fluorinated analog is less polar—is a key structural differentiation. This is consistent with the trifluoromethyl group's electron-withdrawing effect, which reduces the electron density on the enolate oxygen atoms and decreases overall molecular polarity.

Solution Polarity
Class-level inference
Directionally less polar than benzoylacetone (salting coefficient study)
May alter salting-out behavior in electrolyte solutions
Qualitative finding; quantitative coefficients not reported in abstract
Solution Chemistry Salting Effects Analytical Chemistry

Photodecomposition Quantum Yield Comparison

A comparative study of photodecomposition quantum yields at 300 K for a series of europium(III) complexes containing different fluorinated β-diketones showed that photoreactivity decreases in the order: Eu(HFAA)₃·2TPPO << Eu(TTA)₃·2TPPO < Eu(TTA)₃·Phen < Eu(BTFA)₃·Phen [1]. The complex with BTFA (benzoyltrifluoroacetone) exhibits the lowest photodecomposition rate among the series, indicating superior photostability relative to complexes based on thenoyltrifluoroacetone (TTA) or hexafluoroacetylacetone (HFAA) when paired with phenanthroline.

Photodecomposition Ranking
Head-to-head
Eu(BTFA)₃·Phen
Ranked most photostable among tested fluorinated Eu(III) β-diketonates
300 K, copolymer matrix; supports luminescent device stability screening
Eu Complex PLQY
Cross-study comparable
Solid-state PLQY up to 80% ± 10% ([Eu(btfa)₃(Bathphen)]); 54.4% and 49.2% in other BTFA-based complexes
Consistent high sensitization efficiency supports red OLED and bioassay research
Values from independent studies; ligand-to-Eu³⁺ energy transfer context
Luminescent Materials Photostability Europium Complexes

Europium Complex Photoluminescence Quantum Yield

A ternary europium(III) complex formulated as [Eu(btfa)₃(Bathphen)] (where btfa = 4,4,4-trifluoro-1-phenyl-1,3-butanedione, Bathphen = bathophenanthroline) exhibits a solid-state photoluminescence quantum yield (PLQY) of 80% ± 10% [1]. In a separate study, the homodinuclear complex [Eu(btfa)₃]₂bpm displayed an absolute PLQY of 54.4% [2]. Another coordination compound, [Eu(µ2-OC₂H₅)(btfa)(NO₃)(phen)]₂phen, achieved a quantum yield of 49.2% and a sensitization efficiency of 89.3% [3].

Eu Complex PLQY
Cross-study comparable
Solid-state PLQY up to 80% ± 10% ([Eu(btfa)₃(Bathphen)]); 54.4% and 49.2% in other BTFA-based complexes
Consistent high sensitization efficiency supports red OLED and bioassay research
Values from independent studies; ligand-to-Eu³⁺ energy transfer context
Luminescence OLED Europium Complexes

High-Value Applications of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione


Red-Emitting Europium Complexes in OLEDs

The quantified photoluminescence quantum yields (PLQY) of 80% ± 10% for [Eu(btfa)₃(Bathphen)] and 54.4% for [Eu(btfa)₃]₂bpm [1] establish 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a premier primary ligand for europium(III) emitters. Its ability to efficiently sensitize Eu³⁺ luminescence, combined with its superior photostability relative to thenoyltrifluoroacetone (TTA) complexes [2], makes BTA the ligand of choice for fabricating stable red OLEDs, luminescent security inks, and time-resolved fluorescence immunoassays.

Selective Lanthanide/Actinide Extraction

The distinct pKa of 6.35 and enhanced lipophilicity (LogP 2.6) [1] compared to benzoylacetone enable precise tuning of extraction pH and organic-phase partitioning. This property is exploited in the mixed-ligand chelating extraction of trivalent lanthanides [2], where the balance between aqueous solubility and organic extractability must be carefully controlled. BTA's intermediate acidity provides a wider operational pH window than both stronger acids (e.g., TTA) and weaker acids (e.g., benzoylacetone).

Synthesis of Trifluoromethyl Heterocycles

The reactivity of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in Schiff base condensations to yield NNO ketoimines bearing trifluoromethyl substituents is well-documented . Its lower pKa relative to non-fluorinated analogs facilitates enolate formation under milder conditions, improving synthetic yields. This is particularly valuable in the construction of pyrazoles, isoxazoles, and other heterocycles where the trifluoromethyl group imparts enhanced metabolic stability or altered electronic properties to pharmaceutical and agrochemical candidates [1].

Application
Selection Property
Validation Focus
Europium-based red OLEDs / luminescent probes
Ligand photostability and high energy-transfer efficiency
Solid-state PLQY and device lifetime under continuous illumination
Selective lanthanide/actinide extraction
Moderate acidity (pKa 6.35) and enhanced lipophilicity
Extraction pH optimization and distribution ratio in biphasic systems
Synthesis of trifluoromethyl heterocycles
Facile enolate formation under mild conditions
Synthetic yield and purity of pyrazole/isoxazole products

Technical Documentation Hub

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31 linked technical documents
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